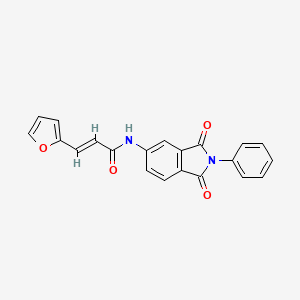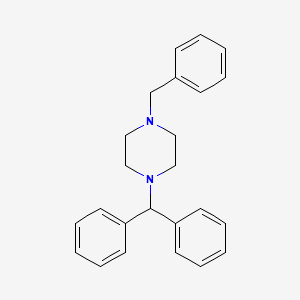![molecular formula C23H17N3O4 B6105703 2-[2-(4-hydroxyphenyl)vinyl]-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6105703.png)
2-[2-(4-hydroxyphenyl)vinyl]-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-hydroxyphenyl)vinyl]-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone, also known as HMN-214, is a synthetic compound that has gained attention due to its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of 2-[2-(4-hydroxyphenyl)vinyl]-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell cycle. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(4-hydroxyphenyl)vinyl]-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties and purity. In addition, it has shown promising results in animal studies, which suggests its potential for use in human clinical trials.
However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. In addition, its mechanism of action is not yet fully elucidated, which limits our understanding of its potential uses and limitations.
Orientations Futures
There are several future directions for research on 2-[2-(4-hydroxyphenyl)vinyl]-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone. One area of focus is the development of more effective synthesis methods to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of this compound, which will inform its potential uses and limitations.
Another area of focus is the development of new formulations of this compound that can improve its bioavailability and reduce potential side effects. Finally, there is a need for further studies to evaluate the safety and efficacy of this compound in human clinical trials, which will ultimately determine its potential use in cancer treatment.
Conclusion
In conclusion, this compound is a synthetic compound with potential use in cancer treatment. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and cell death. This compound has several advantages for lab experiments, including its synthetic nature and promising results in animal studies. However, there are also limitations to its use, including its relatively new status and limited understanding of its mechanism of action. Future research on this compound will focus on improving its synthesis methods, understanding its mechanism of action, and evaluating its safety and efficacy in human clinical trials.
Méthodes De Synthèse
2-[2-(4-hydroxyphenyl)vinyl]-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone can be synthesized through a multistep process involving the reaction of 4-hydroxybenzaldehyde and 2-methyl-5-nitroaniline to form 2-(4-hydroxyphenyl)-3-(2-methyl-5-nitrophenyl)quinazolin-4(3H)-one. This intermediate compound is then reacted with acetic anhydride and pyridine to form the final product, this compound.
Applications De Recherche Scientifique
2-[2-(4-hydroxyphenyl)vinyl]-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has shown promising results in animal studies, where it has been found to inhibit tumor growth and improve survival rates.
Propriétés
IUPAC Name |
2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(2-methyl-5-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-15-6-10-17(26(29)30)14-21(15)25-22(13-9-16-7-11-18(27)12-8-16)24-20-5-3-2-4-19(20)23(25)28/h2-14,27H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCIYWLZWPIDPE-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{1-[3-(1H-pyrrol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6105630.png)
![N-[1-(4-pyridinyl)propyl]-2-quinoxalinecarboxamide trifluoroacetate](/img/structure/B6105635.png)
![1-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1H-tetrazole](/img/structure/B6105639.png)
![1-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6105646.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6105651.png)

![2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6105663.png)
![4-{4-[(5-chloro-2-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6105670.png)
![1-cyclohexyl-4-{[6-oxo-1-(2-pyridinylmethyl)-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6105677.png)

![2-(1-pyrrolidinylmethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6105681.png)
![6-(3-fluorophenyl)-3-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6105717.png)
![N-(3-bromo-4-methylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6105722.png)
![N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B6105728.png)